Diacetato de but-2-en-1,4-diilo

Descripción general

Descripción

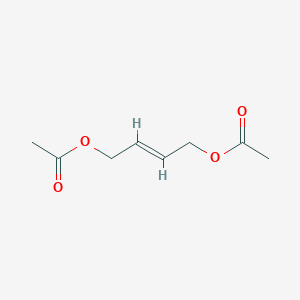

But-2-ene-1,4-diyl diacetate (BDD) is a versatile organic compound that has been used as a building block in many synthetic reactions. It is a colorless liquid with a boiling point of 97 °C and a density of 1.03 g/cm3. BDD has been used in the synthesis of a variety of compounds, including polymers, pharmaceuticals, and agrochemicals. It has also been used as a reagent in organic chemistry and has been found to have a wide range of applications in the fields of biochemistry, pharmacology, and physiology.

Aplicaciones Científicas De Investigación

Polimerización por Metátesis de Apertura de Anillo (ROMP)

El diacetato de but-2-en-1,4-diilo se utiliza en el proceso de Polimerización por Metátesis de Apertura de Anillo (ROMP). Este proceso normalmente se realiza en disolventes tóxicos y volátiles como el diclorometano . La isomerización del this compound con los catalizadores G2 y HG2 procede a velocidades iniciales significativamente más altas en BTF que en DCM, lo que lleva a una isomerización rápida con altos rendimientos en poco tiempo .

Metátesis de Cierre de Anillo (RCM)

La Metátesis de Cierre de Anillo (RCM) es otra aplicación donde se utiliza el this compound. La RCM del norborneno dio como resultado no solo altos rendimientos, sino también polinorbornenos con un alto peso molecular a bajas cargas de catalizador .

Isomerización

La isomerización del this compound es otra aplicación significativa. Se encontró que la isomerización del diacetato de (Z)-but-2-en-1,4-diilo con los catalizadores G2 y HG2 procede a velocidades iniciales significativamente más altas en BTF que en DCM, lo que lleva a una isomerización rápida con altos rendimientos en poco tiempo .

Síntesis de tetrahidrofurano (THF)

El this compound es un intermedio importante para la síntesis de tetrahidrofurano (THF). El THF se produce millones de toneladas/año para poliésteres y poliéteres .

Transformación de 3,4-DABE en 1,4-DABE

La transformación sostenible de 3,4-DABE en 1,4-DABE será valiosa en la industria y la protección del medio ambiente y será propicia para avanzar hacia una sociedad con bajas emisiones de carbono .

Metátesis cruzada

El this compound se utiliza en la metátesis cruzada del oleato de metilo .

Safety and Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements include H302-H315-H319-H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

Relevant Papers The relevant papers retrieved include a study on the Pd-Catalyzed Asymmetric Allylic Substitution Cascade of But-2-ene-1,4-diyl diacetate .

Mecanismo De Acción

Target of Action

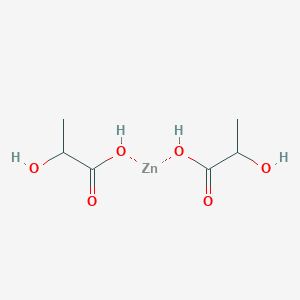

But-2-ene-1,4-diyl diacetate is a chemical compound with the molecular formula C8H12O4 The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

It is known that the compound is synthesized through the esterification reaction of 1,4-butanediol with acetic anhydride . The reaction generally occurs under anhydrous and oxygen-free conditions, catalyzed by an acid, at room temperature or slightly higher .

Action Environment

The action of But-2-ene-1,4-diyl diacetate may be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it is stored in a sealed, dry environment at 2-8°C . Moreover, its efficacy could be influenced by the presence of oxygen, as its synthesis requires an oxygen-free environment .

Propiedades

IUPAC Name |

[(E)-4-acetyloxybut-2-enyl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O4/c1-7(9)11-5-3-4-6-12-8(2)10/h3-4H,5-6H2,1-2H3/b4-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZUAUHWZIKOMFC-ONEGZZNKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC=CCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC/C=C/COC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18621-75-5 | |

| Record name | 1,4-Diacetoxy-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018621755 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene-1,4-diol, 1,4-diacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of But-2-ene-1,4-diyl diacetate in the context of olefin metathesis reactions?

A1: But-2-ene-1,4-diyl diacetate serves as a model substrate for studying isomerization reactions catalyzed by Grubbs' catalysts (specifically G2 and HG2) in the field of olefin metathesis []. Researchers used it to compare the efficiency of benzotrifluoride (BTF) as a greener alternative solvent to the traditional dichloromethane (DCM).

Q2: How does the choice of solvent, benzotrifluoride (BTF) versus dichloromethane (DCM), impact the isomerization of But-2-ene-1,4-diyl diacetate?

A2: Research [] demonstrated that using BTF as a solvent for the isomerization of But-2-ene-1,4-diyl diacetate, catalyzed by G2 and HG2 catalysts, resulted in significantly faster initial reaction rates compared to DCM. This faster reaction led to high yields of the isomerized product in a shorter time frame, highlighting the potential of BTF as a more environmentally friendly alternative to DCM in olefin metathesis reactions.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

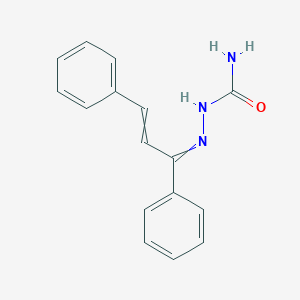

![3-Cyclopentyl-7-methylsulfanyltriazolo[4,5-d]pyrimidine](/img/structure/B97209.png)